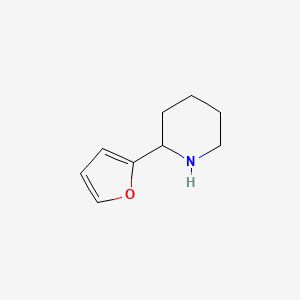

2-(Furan-2-yl)piperidine

Vue d'ensemble

Description

2-(Furan-2-yl)piperidine is a compound that features a piperidine ring, a six-membered heterocycle with one nitrogen atom, and a furan moiety, a five-membered oxygen-containing aromatic ring. This structure is a key feature in various pharmacologically active compounds and is often modified to enhance biological activity or to create new drugs with potential therapeutic applications.

Synthesis Analysis

The synthesis of derivatives of 2-(furan-2-yl)piperidine involves several chemical reactions starting from basic furan compounds. For instance, 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones are obtained through Claisen-Schmidt condensation, which are then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. These intermediates undergo Mannich’s reaction with N-methyl piperazine to produce the desired piperazine derivatives . Another approach includes the preparation of spiro[furanone-piperidine] structures through Suzuki coupling followed by iodolactonization .

Molecular Structure Analysis

The molecular structure of 2-(furan-2-yl)piperidine derivatives can vary significantly depending on the substituents and modifications to the core structure. For example, the piperidine ring can adopt different conformations such as chair or boat, influenced by the presence of substituents like the nitroso group in N-nitroso derivatives . The orientation of the furan rings and other substituents can also affect the overall molecular conformation, which in turn influences the compound's interaction with biological targets.

Chemical Reactions Analysis

2-(Furan-2-yl)piperidine and its derivatives participate in various chemical reactions that are crucial for their biological activity. For instance, furamidine, a compound structurally similar to 2-(furan-2-yl)piperidine, binds to DNA by making direct hydrogen bond interactions through its amidinium groups . The reactivity of the furan moiety and the piperidine ring allows for the creation of diverse compounds with potential biological activities, such as antibacterial , antifungal , and antidepressant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(furan-2-yl)piperidine derivatives are determined by their molecular structure. These properties include solubility, melting points, and the ability to form crystals, which are important for their characterization and for understanding their behavior in biological systems. The spectroscopic properties, such as IR, NMR, and mass spectrometry data, are essential for confirming the chemical structure of synthesized compounds . Additionally, the development of sensitive and selective methods for the determination of these compounds, such as HPLC-DAD, is crucial for their analysis in pharmaceutical formulations .

Applications De Recherche Scientifique

Pharmacological Activity

- Piperidine derivatives, including 2-(Furan-2-yl)piperidine, have demonstrated high pharmacological activity. Specifically, they may serve as hepatoprotective remedies for associative bacterioses in animals and in cases of metabolism disorders. These substances also exhibit antioxidant and immunostimulating properties (Parchenko, Parhomenko, & Izdepsky, 2013).

Neuroinflammation Imaging

- A derivative of 2-(Furan-2-yl)piperidine, [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. It is used for imaging reactive microglia and disease-associated microglia in neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease. This compound aids in studying neuroinflammation and monitoring the immune environment of central nervous system malignancies (Horti et al., 2019).

Adenosine A2A Receptor Antagonism

- Piperidine-containing thiazolo[5,4-d]pyrimidine derivatives are potent and selective adenosine A2A receptor inverse agonists. These are useful in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases (Varano et al., 2020).

Analytical Chemistry

- The development of an HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient demonstrates the importance of 2-(Furan-2-yl)piperidine in analytical chemistry. This method is crucial for ensuring the quality and safety of pharmaceutical products (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Synthesis and Antimicrobial Activity

- Compounds synthesized from 2-(Furan-2-yl)piperidine have been evaluated for their antimicrobial properties, showing effectiveness against various bacteria and fungi. This highlights the potential use of these compounds in developing new antimicrobial agents (Parmar, Sangani, Parmar, & Bhalodiya, 2018).

Safety And Hazards

Orientations Futures

The transformation of furfural to N-heterocyclic piperidine using a Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst represents a promising direction for the sustainable production of value-added N-heterocycles from available biomass . This could reduce reliance on fossil resources and create possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .

Propriétés

IUPAC Name |

2-(furan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFUNGHFNXZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405814 | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)piperidine | |

CAS RN |

97073-24-0 | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)